1-(Benzofuran-2-yl)ethanethiol

Description

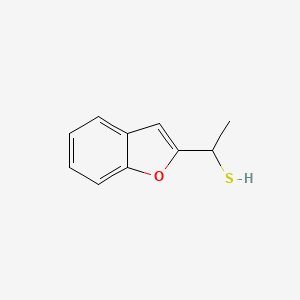

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-7,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXVHYRTEAJBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2O1)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 1 Benzofuran 2 Yl Ethanethiol

Nucleophilic Substitution Reactions Involving the Thiol Group

The thiol group (-SH) of 1-(Benzofuran-2-yl)ethanethiol is readily converted to its conjugate base, the thiolate anion (-S⁻), by treatment with a base. This thiolate is a potent nucleophile and can participate in a wide range of nucleophilic substitution reactions. chemistrysteps.comwikipedia.org A primary example is the S-alkylation reaction, where the thiolate attacks an alkyl halide to form a thioether (sulfide). This reaction typically proceeds via an Sₙ2 mechanism. chemistrysteps.com

The high nucleophilicity of the thiolate allows it to react with various electrophiles, leading to the formation of new carbon-sulfur bonds. The general reactivity of the thiolate anion makes it a versatile functional group for introducing the benzofuran (B130515) moiety into larger molecular structures.

| Electrophile | Product | Reaction Type |

|---|---|---|

| Methyl iodide | 2-(1-(Methylthio)ethyl)benzofuran | S-Alkylation |

| Benzyl bromide | 2-(1-(Benzylthio)ethyl)benzofuran | S-Alkylation |

| Acetyl chloride | S-(1-(Benzofuran-2-yl)ethyl) ethanethioate | S-Acylation |

Conjugate Addition Reactions with Activated Alkenes and Alkynes

The thiolate derived from 1-(Benzofuran-2-yl)ethanethiol can act as a soft nucleophile in Michael or conjugate addition reactions. acsgcipr.org This involves the 1,4-addition of the thiolate to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes and alkynes. acsgcipr.org This reaction is highly efficient for forming carbon-sulfur bonds and is a key strategy in organic synthesis. acsgcipr.orgnih.govresearchgate.net

The process is atom-economical and typically proceeds with high regioselectivity, where the sulfur atom adds to the β-carbon of the activated double or triple bond. acsgcipr.org These reactions can sometimes be catalyzed by a base or performed under solvent-free conditions.

| Michael Acceptor | Adduct Product | Reaction Type |

|---|---|---|

| Methyl acrylate | Methyl 3-((1-(benzofuran-2-yl)ethyl)thio)propanoate | Thia-Michael Addition |

| Acrylonitrile | 3-((1-(Benzofuran-2-yl)ethyl)thio)propanenitrile | Thia-Michael Addition |

| Methyl vinyl ketone | 4-((1-(Benzofuran-2-yl)ethyl)thio)butan-2-one | Thia-Michael Addition |

Coordination Chemistry and Complex Formation with Metal Ions

The sulfur atom in 1-(Benzofuran-2-yl)ethanethiol, particularly in its thiolate form, is a soft Lewis base. wikipedia.org According to Hard and Soft Acid-Base (HSAB) theory, it preferentially forms stable coordination complexes with soft Lewis acidic metal ions. wikipedia.org Transition metals such as copper(I), silver(I), mercury(II), and cadmium(II) are known to have a high affinity for thiolate ligands. wikipedia.orgresearchgate.netresearchgate.net

Oxidation Reactions of the Thiol Functionality (e.g., to Sulfoxides, Sulfones)

The thiol group is susceptible to oxidation, and this reactivity provides a pathway to a variety of sulfur-containing functional groups. wikipedia.org Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), can oxidize 1-(Benzofuran-2-yl)ethanethiol to its corresponding disulfide, bis(1-(benzofuran-2-yl)ethyl) disulfide. wikipedia.orgresearchgate.netlibretexts.org This reaction involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. libretexts.org

Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA) or potassium permanganate, can lead to higher oxidation states of sulfur. wikipedia.orgnih.gov If the thiol is first converted to a thioether, it can be sequentially oxidized to a sulfoxide (B87167) and then to a sulfone. Direct oxidation of the thiol can yield corresponding sulfenic (R-SOH), sulfinic (R-SO₂H), and sulfonic acids (R-SO₃H). wikipedia.orgnih.gov The oxidation of the benzofuran ring itself is also possible under certain conditions. mdpi.com

Reactivity Profiles Towards Electrophilic and Other Nucleophilic Species

The primary reactivity of the thiol group is nucleophilic, especially after deprotonation to the thiolate. chemistrysteps.com As a soft nucleophile, the thiolate of 1-(Benzofuran-2-yl)ethanethiol reacts preferentially with soft electrophiles. This selectivity is a cornerstone of its chemical behavior and can be predicted using HSAB theory. Common soft electrophiles include alkyl halides, Michael acceptors, and soft metal ions.

Conversely, the thiol group is not generally reactive towards nucleophiles. The C-S bond is typically not susceptible to nucleophilic attack unless the carbon atom is activated by an adjacent functional group or if the sulfur is converted into a good leaving group. The benzofuran ring system, while generally electron-rich, can undergo electrophilic substitution reactions, but these typically require activation and specific catalytic conditions. researchgate.net

Exploration of Cyclization and Rearrangement Pathways

The bifunctional nature of 1-(Benzofuran-2-yl)ethanethiol, containing both a benzofuran ring and a reactive thiol group, presents opportunities for intramolecular reactions. While specific studies on this compound are limited, analogous structures suggest the potential for cyclization reactions. For instance, if an appropriate electrophilic center is introduced onto the benzofuran ring or a side chain, the thiol group could act as an intramolecular nucleophile to form a new heterocyclic ring. researchgate.netnih.govmdpi.com

For example, introduction of a leaving group at the 3-position of the benzofuran ring could potentially lead to an intramolecular nucleophilic substitution by the thiol, resulting in a fused thia-heterocycle. Such cyclization pathways are valuable in synthetic chemistry for building complex molecular architectures from simpler precursors. researchgate.netmdpi.com

Structural Elucidation and Spectroscopic Characterization of 1 Benzofuran 2 Yl Ethanethiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of protons and carbon atoms, a detailed structural map can be assembled.

The ¹H NMR spectrum of 1-(Benzofuran-2-yl)ethanethiol is expected to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) ring system and the ethanethiol (B150549) side chain. Based on data from analogous 2-substituted benzofuran derivatives, the following proton chemical shifts and coupling patterns can be predicted. nih.govnih.govmdpi.commdpi.com

The aromatic protons of the benzofuran moiety typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 7.9 ppm. nih.gov The proton at position 3 of the furan (B31954) ring is expected to appear as a singlet, while the protons on the benzene (B151609) ring will show characteristic splitting patterns (e.g., doublets, triplets, or multiplets) depending on their substitution and coupling with adjacent protons.

The ethanethiol side chain protons will present a quartet for the methine proton (-CH) and a doublet for the methyl protons (-CH₃), a result of their mutual spin-spin coupling. The methine proton, being adjacent to both the benzofuran ring and the sulfur atom, will be deshielded and is anticipated to appear at a lower field than the methyl protons. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.

Predicted ¹H NMR Data for 1-(Benzofuran-2-yl)ethanethiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 7.9 | m | - |

| Furan-H (position 3) | ~6.7 - 7.1 | s | - |

| -CH-SH | 4.0 - 4.5 | q | ~7.0 |

| -CH₃ | 1.6 - 1.9 | d | ~7.0 |

| -SH | 1.5 - 2.5 | br s | - |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For 1-(Benzofuran-2-yl)ethanethiol, distinct signals are expected for each carbon atom in the benzofuran ring and the ethanethiol side chain.

The carbon atoms of the benzofuran ring typically resonate in the aromatic region (δ 100-160 ppm). The carbon at position 2, to which the ethanethiol group is attached, is expected to be significantly downfield. The chemical shifts of the other benzofuran carbons can be assigned based on established data for 2-substituted benzofurans. nih.govnih.govmdpi.commdpi.com

The carbons of the ethanethiol side chain will appear in the upfield region of the spectrum. The methine carbon (-CH), being directly attached to the benzofuran ring and the sulfur atom, will be more deshielded compared to the terminal methyl carbon (-CH₃).

Predicted ¹³C NMR Data for 1-(Benzofuran-2-yl)ethanethiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzofuran C2 | 150 - 155 |

| Benzofuran Aromatic/Furan Carbons | 100 - 145 |

| -CH-SH | 35 - 45 |

| -CH₃ | 15 - 25 |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the positive ion mode, 1-(Benzofuran-2-yl)ethanethiol is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions would likely involve the cleavage of the C-S bond and fragmentation within the ethanethiol side chain. Common fragmentation pathways for benzofuran derivatives often involve losses of small neutral molecules. nih.govnih.govrsc.org

While less common for small molecules like 1-(Benzofuran-2-yl)ethanethiol, MALDI-TOF MS can also be employed for its analysis. This technique would also be expected to yield the molecular ion peak, providing confirmation of the molecular weight. The fragmentation patterns observed in MALDI-TOF MS can sometimes differ from those in ESI-MS due to the different ionization mechanisms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of 1-(Benzofuran-2-yl)ethanethiol is expected to display characteristic absorption bands for the benzofuran ring system and the thiol group.

The key diagnostic absorption for the thiol group is the S-H stretching vibration, which typically appears as a weak band in the region of 2550-2600 cm⁻¹. mdpi.comresearchgate.net The C-S stretching vibration is generally weaker and appears in the fingerprint region, between 600 and 800 cm⁻¹. cdnsciencepub.com

The benzofuran moiety will exhibit several characteristic bands. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic and furan rings will appear in the 1450-1620 cm⁻¹ region. The C-O-C stretching of the furan ring typically gives a strong absorption band in the 1000-1250 cm⁻¹ region. ijrar.com

Predicted IR Absorption Bands for 1-(Benzofuran-2-yl)ethanethiol

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| S-H | Stretch | 2550 - 2600 | Weak |

| Aromatic C=C | Stretch | 1450 - 1620 | Medium to Strong |

| Benzofuran C-O-C | Stretch | 1000 - 1250 | Strong |

| C-S | Stretch | 600 - 800 | Weak to Medium |

Note: The predicted values are based on the analysis of structurally similar compounds and may vary from experimental values.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been instrumental in characterizing a range of benzofuran derivatives, revealing key structural features such as bond lengths, bond angles, and intermolecular interactions. The following subsections detail the crystallographic analyses of several key derivatives.

Crystallographic Data of 1-(1-Benzofuran-2-yl)-2-chloroethanone

The crystal structure of 1-(1-Benzofuran-2-yl)-2-chloroethanone has been determined to be planar, with a dihedral angle of 1.9(2)° between the benzofuran ring system and the carbonyl group. researchgate.net The chloromethylene group is nearly co-planar with the ring system. researchgate.net

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.550 (2) |

| b (Å) | 10.303 (2) |

| c (Å) | 17.695 (4) |

| Volume (ų) | 1741.1 (6) |

| Z | 8 |

Data sourced from Kozakiewicz, et al. researchgate.net

Crystallographic Data of 1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

The benzofuran ring system in this derivative is nearly planar, with an r.m.s. deviation of 0.011 Å. A notable feature is the dihedral angle of 10.53 (6)° between the benzofuran ring system and the chlorophenyl ring. nih.gov The bond distances within the aromatic rings are consistent with those observed in similar structures. nih.gov

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₇H₁₁ClO₂ |

| Molecular Weight | 282.71 |

| Crystal System | Monoclinic |

| a (Å) | 15.9034 (12) |

| b (Å) | 14.1393 (12) |

| c (Å) | 5.9572 (5) |

| β (°) | 93.039 (4) |

| Volume (ų) | 1337.67 (19) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. nih.gov

Crystallographic Data of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

The molecular structure of this complex derivative consists of methoxybenzene, methyltriazole, N-ethylideneformohydrazide, and benzofuran moieties. mdpi.com In the crystal structure, molecules are arranged in layers parallel to the ab plane, with π-π interactions occurring between the benzofuran and triazole rings of adjacent molecules. mdpi.com

| Crystallographic Parameter | Value |

| Molecular Formula | C₂₁H₁₉N₅O₃ |

| Molecular Weight | 389.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0718 (6) |

| b (Å) | 9.4295 (4) |

| c (Å) | 17.9224 (8) |

| β (°) | 109.045 (5) |

| Volume (ų) | 1928.45 (16) |

| Z | 4 |

Data sourced from Al-Warhi, et al. mdpi.com

Crystallographic Data of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester

This derivative crystallizes in the triclinic system with the space group P-1. researchgate.netasianpubs.org The benzofuran ring and the pyrrolidine (B122466) ring are not coplanar, exhibiting a dihedral angle of approximately 59.42°. asianpubs.org The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, forming a 2D supramolecular layer structure. asianpubs.org

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₅H₁₂N₂O₇ |

| Molecular Weight | 332.27 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.268 (13) |

| b (Å) | 11.671 (15) |

| c (Å) | 15.414 (2) |

| α (°) | 75.185 (5) |

| β (°) | 72.683 (5) |

| γ (°) | 71.301 (5) |

| Volume (ų) | 1483.8 (3) |

| Z | 4 |

Data sourced from Lu, et al. and ResearchGate. researchgate.netasianpubs.org

Crystallographic Data of Diethyl (E)-2-[(benzofuran-2-yl)methylidene]succinate

Synthesized via a base-free catalytic Wittig reaction, this compound consists of a diethyl itaconate unit linked to a benzofuran moiety. researchgate.net The benzofuran ring system is relatively planar. researchgate.net The crystal structure reveals intramolecular C—H···O hydrogen bonds, and intermolecular C—H···O hydrogen bonds link the molecules into ribbons. researchgate.net

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₇H₁₈O₅ |

| Molecular Weight | 302.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.0974 (4) |

| b (Å) | 8.0898 (4) |

| c (Å) | 26.9429 (15) |

| Volume (ų) | 1546.97 (14) |

| Z | 4 |

Data sourced from Schirmer, et al. researchgate.net

Crystallographic Data of 3-(Propan-2-ylidene)benzofuran-2(3H)-one

This compound crystallizes in the monoclinic space group P2₁/c with two independent molecules (A and B) in the asymmetric unit. vensel.org Both molecules are highly planar and have nearly identical bond lengths and angles. vensel.org The benzene rings in both molecules show distortions due to the presence of the furan moiety. vensel.org

| Crystallographic Parameter | Value |

| Molecular Formula | C₁₁H₁₀O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1869 (3) |

| b (Å) | 18.0636 (10) |

| c (Å) | 13.1656 (7) |

| β (°) | 96.763 (3) |

| Volume (ų) | 1697.28 (15) |

| Z | 8 |

Data sourced from Narayana, et al. vensel.org

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For 1-(Benzofuran-2-yl)ethanethiol, docking studies can elucidate its potential interactions with various biological targets, such as enzymes or receptors, providing insights into its mechanism of action. Benzofuran (B130515) derivatives have been the subject of numerous docking studies to explore their potential as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.govptfarm.pl

In a typical docking study involving a benzofuran derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule, 1-(Benzofuran-2-yl)ethanethiol, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, predicting the most stable binding mode. mdpi.com

For instance, docking studies on benzofuran-triazine hybrids against S. aureus DHFR (PDB ID: 2W9S) have been performed to investigate their antibacterial potential. nih.gov Similar studies could be conducted for 1-(Benzofuran-2-yl)ethanethiol against various bacterial or cancer-related protein targets. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. mdpi.com

Table 1: Hypothetical Molecular Docking Results for 1-(Benzofuran-2-yl)ethanethiol with a Kinase Target

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy | -8.5 kcal/mol | LYS78 | Hydrogen Bond (Thiol group) |

| Inhibition Constant (Ki) | 0.5 µM | VAL85, LEU130 | Hydrophobic Interaction |

| --- | --- | PHE145 | π-π Stacking (Benzofuran ring) |

This table is illustrative and represents the type of data generated from molecular docking studies.

These computational predictions are invaluable for guiding experimental studies and for the rational design of more potent inhibitors. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netmdpi.com For 1-(Benzofuran-2-yl)ethanethiol, these calculations can predict a variety of properties, including molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net

The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. nih.gov

Theoretical calculations have been used to understand the regioselectivity in reactions involving benzofuran systems by analyzing global and local reactivity descriptors. nih.govresearchgate.net Such analyses for 1-(Benzofuran-2-yl)ethanethiol could predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic modifications.

Table 2: Predicted Quantum Chemical Properties of 1-(Benzofuran-2-yl)ethanethiol (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

| Dipole Moment | 1.8 Debye |

| Enthalpy of Formation | 150.5 kJ/mol |

This table contains hypothetical data based on typical quantum chemical calculation results for similar organic molecules. mdpi.com

These calculations also provide theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. mdpi.com

Structure-Activity Relationship (SAR) Modeling for Predictive Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. scilit.com For benzofuran derivatives, SAR studies have identified key structural features required for their anticancer, antibacterial, and other pharmacological activities. nih.govrsc.orgpharmatutor.org

Key findings from SAR studies on benzofuran derivatives often highlight the importance of substituents at the C-2 and C-3 positions of the benzofuran ring. nih.govrsc.org For 1-(Benzofuran-2-yl)ethanethiol, the ethanethiol (B150549) group at the C-2 position is a critical determinant of its properties. SAR modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to build mathematical models that correlate structural descriptors with biological activity. researchgate.net

A 3D-QSAR study, for example, involves aligning a series of related compounds and using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to generate statistical models. researchgate.net These models create contour maps that show where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. This information is crucial for designing new derivatives of 1-(Benzofuran-2-yl)ethanethiol with improved potency and selectivity. researchgate.net

Table 3: Illustrative SAR Insights for Benzofuran Derivatives

| Structural Modification | Effect on Activity | Rationale |

| Addition of halogen to benzene (B151609) ring | Increased Potency | Enhances binding affinity through halogen bonds. nih.gov |

| Substitution at C-2 position | Critical for Cytotoxicity | Ester or heterocyclic rings at C-2 are often crucial. nih.govrsc.org |

| Introduction of a bulky group at C-3 | Variable | Can either enhance or decrease activity depending on the target's binding pocket. |

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com Conformational analysis of 1-(Benzofuran-2-yl)ethanethiol would first identify its low-energy conformations, which are the most likely shapes the molecule adopts.

Following docking, MD simulations can be performed on the 1-(Benzofuran-2-yl)ethanethiol-protein complex to assess its stability. researchgate.net The simulation tracks the trajectory of the complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure). Analysis of the simulation can reveal:

The stability of the binding pose predicted by docking.

The flexibility of the ligand and the protein's binding site.

The key intermolecular interactions that persist over time.

The calculation of binding free energies, which provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com

Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess the stability of the system. A stable RMSD over the simulation time suggests a stable complex. mdpi.com These simulations provide a deeper understanding of the binding hypothesis and can validate the results obtained from molecular docking. mdpi.comresearchgate.net

Biological Activity Profiles and Mechanistic Studies of 1 Benzofuran 2 Yl Ethanethiol and Its Derivatives Excluding Clinical Human Trials

Antimicrobial Research

Benzofuran (B130515) derivatives have been widely investigated for their ability to inhibit the growth of various pathogenic microorganisms. The unique structural features of the benzofuran ring system make it a privileged scaffold in the design of novel antimicrobial agents. Research has explored its efficacy against both bacteria and fungi, revealing that specific substitutions on the benzofuran core can significantly enhance its antimicrobial potency.

Derivatives of the benzofuran structure have demonstrated notable activity against a spectrum of bacterial strains. Studies show that the inhibitory effects can vary based on the specific chemical modifications to the parent molecule and the type of bacteria being tested. For instance, some synthesized benzofuran derivatives exhibit greater activity against Gram-negative bacteria than Gram-positive strains.

In one study, the compound (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was identified as the most active derivative against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Another series of derivatives, specifically those with a hydroxyl group at the C-6 position of the benzofuran ring, showed excellent antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 μg/mL. Conversely, blocking this hydroxyl group resulted in a loss of antibacterial activity, indicating its crucial role in the compound's mechanism of action. Similarly, a mono-benzofuran derivative was found to be a potent inhibitor of Bacillus subtilis growth, showing 70% inhibition at a concentration of 200 μM.

The antimicrobial activity of various benzofuran derivatives has been quantified in several studies, as detailed in the table below.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result |

| (E)-1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Staphylococcus aureus ATCC 6538 | Antimicrobial Activity | Most active derivative in its series |

| (E)-1-(1-Benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | Escherichia coli ATCC 25922 | Antimicrobial Activity | Most active derivative in its series |

| 1-(Thiazol-2-yl)pyrazoline derivative of benzofuran | Gram-positive bacteria | Zone of Inhibition | 20 mm |

| 1-(Thiazol-2-yl)pyrazoline derivative of benzofuran | Gram-negative bacteria | Zone of Inhibition | 25 mm |

| Benzofuran derivatives with a C-6 hydroxyl group | Various bacterial strains | Minimum Inhibitory Concentration (MIC) | 0.78-6.25 µg/mL |

| Mono-benzofuran derivative | Bacillus subtilis | Growth Inhibition | 70% at 200 µM |

| 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione | Gram-positive & Gram-negative strains | Minimum Inhibitory Concentration (MIC) | 0.5-1 mg/mL |

This table presents a selection of research findings on the antibacterial properties of various benzofuran derivatives.

The benzofuran scaffold is a key structural feature in compounds exhibiting significant antifungal activity. The natural product Griseofulvin, a well-known antifungal drug, contains a benzofuran moiety. Research into synthetic derivatives has further established the potential of this chemical class as a source of new antifungal agents.

A series of novel benzofuran-triazole hybrids were synthesized and evaluated for their in vitro antifungal activity against five pathogenic fungal strains, with the results indicating moderate to satisfactory activity. In other studies, certain halogenated derivatives of 3-benzofurancarboxylic acids demonstrated antifungal activity against Candida albicans. The antifungal potential is not limited to a single mechanism; for example, the benzofuran derivative Amiodarone exerts its effect by disrupting the intracellular calcium homeostasis of the fungus.

The table below summarizes the antifungal activity of selected benzofuran-containing structures.

| Compound/Derivative Class | Fungal Strain | Activity Measurement | Result |

| Benzofuran-triazole hybrids | Pathogenic fungi | Antifungal Activity | Moderate to satisfactory |

| Halogenated derivatives of 3-benzofurancarboxylic acids | Candida albicans | Antifungal Activity | Active |

| 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione | Candida albicans | Minimum Inhibitory Concentration (MIC) | 0.5-1 mg/mL |

This table highlights key findings regarding the antifungal efficacy of compounds containing the benzofuran structure.

Cytotoxicity and Antiproliferative Investigations in Cancer Cell Lines

Benzofuran and its derivatives have emerged as a significant class of compounds in anticancer research, demonstrating cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. The therapeutic potential of these compounds is attributed to their ability to interfere with various cellular processes essential for cancer cell survival and proliferation. Mechanistic studies have revealed that these derivatives can induce programmed cell death, modulate oxidative stress, and alter inflammatory signaling pathways.

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death. The introduction of specific substituents, such as a bromine atom attached to a methyl or acetyl group on the benzofuran system, has been shown to increase cytotoxic activity and trigger apoptosis in cancer cells.

For example, the novel benzofuran derivative BL-038 was found to induce apoptosis in human chondrosarcoma cell lines (JJ012 and SW1353). The apoptotic process initiated by BL-038 involves the intrinsic mitochondria-mediated pathway. This is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bak. This shift leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death. Similarly, other studies have confirmed that benzofuran derivatives can significantly increase the activity of caspase 3/7, key executioners of apoptosis. Research on benzofuran-substituted chalcone (B49325) derivatives also showed they trigger apoptosis through the extrinsic pathway in human breast and lung cancer cells.

Benzofuran derivatives have been shown to modulate the levels of intracellular reactive oxygen species (ROS), which plays a crucial role in their anticancer activity. While ROS are natural byproducts of cellular metabolism, an excessive amount can lead to oxidative stress, damaging cellular components and triggering cell death pathways. Cancer cells often have higher intrinsic ROS levels, making them potentially more vulnerable to agents that further increase oxidative stress.

Studies on the derivative BL-038 in human chondrosarcoma cells demonstrated that its application induced the production of ROS. This increase in ROS is linked to the subsequent loss of mitochondrial membrane potential and the initiation of the apoptotic cascade. Other research has corroborated that certain active benzofuran derivatives possess pro-oxidative effects, increasing ROS levels in cancer cells in a time-dependent manner, which contributes to their pro-apoptotic properties. This modulation of ROS represents a key mechanism by which these compounds can selectively target and eliminate cancer cells.

In addition to inducing apoptosis and oxidative stress, some benzofuran derivatives can influence the tumor microenvironment by altering the secretion of inflammatory cytokines. Interleukin-6 (IL-6) is a multifunctional cytokine that can promote tumor growth, proliferation, and metastasis. Therefore, inhibiting its release is a potential strategy for cancer therapy.

Recent studies on newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one showed that the most promising compounds inhibited the release of the proinflammatory cytokine IL-6 in K562 chronic myelogenous leukemia cells. This anti-inflammatory action, combined with their pro-apoptotic and pro-oxidative effects, highlights the multifaceted nature of the anticancer activity of benzofuran derivatives. By suppressing pro-tumorigenic cytokines like IL-6, these compounds can disrupt critical signaling pathways that support cancer cell survival and proliferation.

Identification and Validation of Molecular Targets (e.g., Tubulin, Kinases)

Research into the molecular mechanisms of benzofuran derivatives has identified several key protein targets, offering explanations for their observed biological effects, particularly in the context of anticancer activity.

Tubulin: Certain bromoalkyl and bromoacetyl derivatives of benzofurans have been found to target tubulin. nih.gov These compounds can inhibit tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. nih.gov This disruption of the cytoskeleton is a well-established mechanism for inducing apoptosis (programmed cell death) in cancer cells. nih.gov One of the most promising anticancer agents identified in these studies was 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone. nih.gov

Kinases: Protein kinases, enzymes that regulate a vast number of cellular processes, have emerged as significant molecular targets for benzofuran derivatives.

Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is crucial for cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. nih.gov Novel benzofuran hybrids have been specifically designed and synthesized to act as PI3K inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This tyrosine kinase receptor is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. rsc.orgresearchgate.netrsc.org Multiple studies have reported the development of benzofuran-based compounds, including chalcone and thiopyrimidine derivatives, that effectively inhibit VEGFR-2. rsc.orgresearchgate.netrsc.orgnih.gov

Tau Tubulin Kinases (TTBK1 and TTBK2): These kinases are involved in various cellular functions, and their dysregulation has been linked to neurodegenerative diseases. biorxiv.orgguidetopharmacology.org While direct inhibition by 1-(benzofuran-2-yl)ethanethiol derivatives is not specified, the broader interest in kinase inhibition by heterocyclic compounds highlights this as a potential area for future investigation.

Enzyme Inhibition Studies

Building on the identification of molecular targets, numerous studies have quantified the enzyme inhibitory activity of various benzofuran derivatives.

A series of novel benzofuran derivatives were synthesized and evaluated for their ability to inhibit the PI3Kα enzyme. nih.govresearchgate.net One particularly potent compound, referred to as Compound 8 in a 2022 study, demonstrated very strong inhibitory activity against PI3Kα, proving more potent than the well-known reference inhibitor, LY294002. nih.gov

| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Compound 8 | PI3Kα | 2.21 | LY294002 | 6.18 |

Data sourced from Scientific Reports (2022). nih.gov

The same study that identified potent PI3K inhibitors also confirmed that these benzofuran derivatives could act as dual inhibitors, targeting VEGFR-2 as well. nih.gov Compound 8 was shown to inhibit VEGFR-2 in the nanomolar range. nih.gov Other research has also focused on developing benzofuran-chalcone derivatives as highly potent VEGFR-2 inhibitors, with one compound, 5c, exhibiting an IC₅₀ value of 1.07 nM. nih.gov Another derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, also showed more potent VEGFR-2 inhibition than the reference drug Sorafenib. rsc.org

| Compound | Target | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Compound 8 | VEGFR-2 | 68 | Sorafenib | 31.2 |

| Compound 5c | VEGFR-2 | 1.07 | - | - |

| Compound 6d | VEGFR-2 | 1.00 | Sorafenib | 2.00 |

Data compiled from multiple sources. nih.govrsc.orgnih.gov

Direct inhibition of the luciferase enzyme by 1-(benzofuran-2-yl)ethanethiol or its immediate derivatives is not extensively documented in the reviewed literature. However, related assays utilize luciferase as a reporter system. For instance, the Caspase-Glo 3/7 assay, which employs a luciferase-based mechanism to measure caspase activity, has been used to confirm the pro-apoptotic properties of certain derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone. mdpi.com This indicates an indirect link where the biological effects of benzofurans (in this case, apoptosis induction) can be quantified using a system reliant on luciferase, rather than inhibiting the enzyme itself.

Antioxidant Capacity Assessment

The benzofuran scaffold is a core component of many natural and synthetic compounds with recognized antioxidant properties. nih.govnih.govscienceopen.com These derivatives can exert their effects through various mechanisms, including scavenging free radicals and reducing reactive oxygen species (ROS). mdpi.com

Studies have shown that the antioxidant activity of benzofurans can be significantly influenced by the nature and position of substituents on the benzofuran ring. nih.gov For example, derivatives containing morpholine (B109124) and methoxy (B1213986) groups have demonstrated very significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assays. nih.gov Furthermore, research on benzofuran–stilbene hybrid compounds has explored their antioxidative mechanisms, identifying the hydrogen atom transfer (HAT) and sequential proton loss–electron transfer (SPL–ET) pathways as key contributors to their free radical scavenging ability. rsc.org In cellular models, certain benzofuran derivatives have been shown to increase the production of ROS in cancer cells, which, paradoxically, can contribute to their anticancer effects by inducing oxidative stress-mediated apoptosis. mdpi.com

Receptor Binding Affinities and Modulatory Effects (for related benzofuran analogs)

Derivatives of benzofuran have been synthesized and tested for their ability to bind to various physiological receptors, demonstrating both high affinity and selectivity.

Opioid Receptors: Benzofuran derivatives of non-peptide opioids have been shown to display high affinity and selectivity for the delta-opioid receptor, with much lower potency at the mu- and kappa-opioid binding sites. nih.gov The addition of the benzofuran moiety to existing opioid structures was found to confer this delta-receptor selectivity. nih.gov

Nicotinic Acetylcholine Receptors (nAChRs): A series of racemic benzofurans bearing an N-methyl-2-pyrrolidinyl residue were tested for their affinity at α4β2 and α3β4 nAChRs. unimi.it The binding affinities (Ki) were determined through competitive binding assays, revealing that substitutions on the benzene (B151609) ring, such as hydroxylation, could result in high affinity for the α4β2 nAChR subtype. unimi.it

Adrenergic Receptors: The well-known benzofuran derivative Bufuralol is a non-specific β-adrenergic blocker, indicating that the benzofuran scaffold can be tailored to interact with this class of receptors. nih.gov

Serum Albumin: Benzofuran derivatives have also been shown to bind efficiently to transport proteins like bovine serum albumin (BSA) with high affinity. mdpi.com A study on a 4-nitrophenyl functionalized benzofuran (BF1) reported a dissociation constant (kD) of 28.4 ± 10.1 nM, suggesting the formation of stable complexes. mdpi.com This binding is crucial for the pharmacokinetic properties of potential drug candidates.

| Receptor/Protein Target | Benzofuran Analog Type | Finding |

| Delta-Opioid Receptor | Opioid Hybrids | High binding affinity and selectivity. nih.gov |

| α4β2 Nicotinic Receptor | Pyrrolidinyl Benzofurans | High binding affinity (Ki) observed. unimi.it |

| β-Adrenergic Receptors | Bufuralol | Acts as a non-specific blocker. nih.gov |

| Bovine Serum Albumin (BSA) | 4-Nitrophenyl Benzofuran | High binding affinity (kD = 28.4 nM). mdpi.com |

Potential Applications and Future Research Directions in Chemical Science

Role as Key Synthetic Intermediates for Complex Organic Molecules

The benzofuran (B130515) scaffold is a fundamental structural unit in a wide array of biologically active natural products and synthetic materials. nih.gov Its presence is a cornerstone in the design and development of new pharmacological agents. taylorandfrancis.com Derivatives of benzofuran are recognized as crucial building blocks in medicinal chemistry, offering a versatile platform for creating complex molecules. nih.govacs.org The ethanethiol (B150549) group in 1-(Benzofuran-2-yl)ethanethiol introduces a reactive thiol (-SH) moiety, which is highly valuable in organic synthesis. Thiols are known to participate in a variety of chemical transformations, including nucleophilic substitutions, additions to carbonyls and α,β-unsaturated systems, and the formation of disulfides.

The combination of the benzofuran ring and the ethanethiol group makes 1-(Benzofuran-2-yl)ethanethiol a promising intermediate for the synthesis of more complex, polyfunctional molecules. For instance, the thiol group can serve as a handle for attaching this benzofuran derivative to other molecular scaffolds, paving the way for the creation of novel compounds with potentially enhanced biological or material properties. The development of efficient synthetic protocols for preparing libraries of compounds based on benzofuran scaffolds is an active area of research. acs.org

Contributions to Advanced Material Science and Functional Systems

Benzofuran derivatives are not only important in the biological context but also have applications in material science. They have been incorporated into the structure of various polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters. nih.gov Furthermore, their utility extends to the synthesis of dyes, such as those used in dye-sensitized solar cells and other industrial applications. nih.gov

The thiol group of 1-(Benzofuran-2-yl)ethanethiol offers a unique avenue for its application in material science. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. This property could be exploited to create functionalized surfaces with specific chemical or physical properties dictated by the benzofuran moiety. Such functionalized surfaces could find applications in sensors, electronic devices, and biocompatible coatings. The inherent fluorescence of some benzofuran derivatives could also be harnessed in the development of novel optical materials and sensors. researchgate.net

Utility in Catalysis and Sensor Development

The structural features of 1-(Benzofuran-2-yl)ethanethiol suggest its potential utility in the fields of catalysis and sensor technology. The benzofuran nucleus, with its electron-rich nature, can interact with metal centers, potentially serving as a ligand in organometallic catalysis. The development of innovative and catalytic strategies for the synthesis of benzofuran derivatives is an area of ongoing research. nih.govresearchgate.net

The thiol group is also a key player in this context. It can act as a coordinating agent for various metal ions, making benzofuran-thiol derivatives interesting candidates for catalysts or catalyst supports. For example, vinyl sulfides, which can be synthesized through the hydrothiolation of alkynes, are an important class of organic compounds with relevant synthetic and biological applications. researchgate.net

In sensor technology, the thiol group's affinity for certain metal ions can be exploited to design chemosensors. Upon binding of a target analyte, a change in the optical or electronic properties of the benzofuran moiety could be triggered, providing a detectable signal. The fluorescence properties of some benzofuran derivatives make them particularly suitable for the development of fluorescent sensors. researchgate.net

Exploration in Agrochemical and Industrial Chemical Processes

The benzofuran scaffold is a recurring motif in compounds with a wide range of biological activities, which extends to the agrochemical sector. researchgate.net Benzofuran derivatives have been investigated for their potential as pesticides and herbicides. researchgate.net The introduction of a thiol group could modulate the biological activity and physicochemical properties of the benzofuran core, potentially leading to the development of new agrochemicals with improved efficacy or a more favorable environmental profile.

In industrial chemical processes, 1-(Benzofuran-2-yl)ethanethiol could serve as a specialized building block or additive. The reactivity of the thiol group allows for its incorporation into various chemical manufacturing processes, such as in the production of polymers or as a precursor for other functionalized benzofurans.

Integration into Natural Product Mimics and Analogs with Enhanced Bioactivity

Benzofuran and its derivatives are ubiquitous in nature and are core components of numerous natural products with significant biological activities. acs.orgrsc.org Many natural products containing the benzofuran scaffold exhibit a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.govnih.gov The process of C-H functionalization of benzofurans is a key strategy for synthesizing derivatives that can mimic or enhance the properties of these natural products. hw.ac.uk

1-(Benzofuran-2-yl)ethanethiol can be envisioned as a scaffold for creating analogs of naturally occurring benzofurans. By chemically modifying the thiol group, a diverse range of functionalities can be introduced, allowing for the systematic exploration of structure-activity relationships. This approach could lead to the discovery of new compounds with enhanced bioactivity or improved pharmacokinetic properties compared to their natural counterparts. The synthesis of benzofuran-2-thiols as key intermediates for further derivatization has been reported in the literature, highlighting the feasibility of this strategy. mdpi.com

Future Outlook for Targeted Design and Application of Benzofuran-Thiol Scaffolds

The combination of a benzofuran ring and a thiol group in a single molecule, as seen in 1-(Benzofuran-2-yl)ethanethiol, presents a promising platform for future research and development in chemical science. The versatility of both the benzofuran scaffold and the thiol functionality opens up a vast chemical space for the design of new molecules with tailored properties.

Future research will likely focus on several key areas:

Development of Novel Synthetic Methodologies: Efficient and scalable synthetic routes to 1-(Benzofuran-2-yl)ethanethiol and its derivatives are crucial for enabling their widespread investigation. This includes the exploration of green chemistry approaches to their synthesis. nih.gov

Systematic Exploration of Biological Activity: Comprehensive screening of benzofuran-thiol derivatives against a wide range of biological targets is warranted. This could uncover new therapeutic agents for various diseases, including cancer and infectious diseases. nih.govmdpi.com

Advanced Materials with Tailored Properties: The design and fabrication of novel materials based on benzofuran-thiol building blocks could lead to advancements in electronics, photonics, and sensor technology.

Catalyst Design and Application: The development of new catalysts based on benzofuran-thiol ligands could provide more efficient and selective transformations in organic synthesis.

Q & A

What are the common synthetic routes for 1-(Benzofuran-2-yl)ethanethiol, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of 1-(Benzofuran-2-yl)ethanethiol typically involves functionalization of the benzofuran core followed by thiol-group introduction. A validated approach includes bromination of 2-acetylbenzofuran derivatives using bromine in dioxane/ether at 20–30°C, as demonstrated in the preparation of 1-(benzofuran-2-yl)-2-bromoethanone . Subsequent thiolation can be achieved via nucleophilic substitution with thiourea or sodium hydrosulfide. Catalyst selection (e.g., Pd(PPh₃)₄ in methanol at 70°C for 5 hours) is critical for regioselectivity and minimizing side reactions, as seen in analogous benzofuran-acetamide syntheses . Yield optimization requires strict control of temperature, solvent polarity, and stoichiometric ratios of thiolating agents.

What analytical techniques are most effective for characterizing 1-(Benzofuran-2-yl)ethanethiol and verifying its structural integrity?

Basic Research Question

Key techniques include:

- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as shown for structurally related sulfonyl-benzofuran hybrids (mean C–C bond length precision: 0.002 Å, R factor: 0.032) .

- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (benzofuran ring) and thiol-related signals (δ ~1.3–2.5 ppm for SCH₂).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₀H₈OS requires m/z 176.0295).

- FT-IR : Thiol S–H stretches (~2550 cm⁻¹) and benzofuran C–O/C=C absorptions (1600–1450 cm⁻¹) .

How does the thiol functional group in 1-(Benzofuran-2-yl)ethanethiol impact its stability under storage, and what precautions are necessary?

Advanced Research Question

Thiols are prone to oxidation and disulfide formation. Stability studies on analogous compounds (e.g., 1,2-benzenedithiol) recommend storage at 0–6°C under inert atmosphere to prevent degradation . For 1-(Benzofuran-2-yl)ethanethiol, adding antioxidants (e.g., BHT) and using amber vials to limit light exposure are advised. Purity monitoring via HPLC (C18 column, acetonitrile/water gradient) can detect oxidation products.

What mechanistic insights explain the biological activity of 1-(Benzofuran-2-yl)ethanethiol, particularly its interactions with enzymes or receptors?

Advanced Research Question

The thiol group enables covalent bonding with cysteine residues in target proteins, while the benzofuran moiety facilitates π-π stacking with aromatic amino acids. For example, benzofuran-triazole hybrids exhibit antifungal activity by inhibiting fungal cytochrome P450 enzymes via heme iron coordination . Computational docking studies (AutoDock Vina) suggest similar interactions for 1-(Benzofuran-2-yl)ethanethiol with fungal lanosterol 14α-demethylase (CYP51), though experimental validation is needed.

How can enantiomeric purity of chiral derivatives of 1-(Benzofuran-2-yl)ethanethiol be assessed, and what chiral resolution methods are effective?

Advanced Research Question

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis using cyclodextrin additives resolves enantiomers. For example, (S)-1-(benzofuran-2-yl)ethanamine derivatives were analyzed with a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min), achieving baseline separation (α > 1.5) . Polarimetric detection or chiral shift reagents in NMR (e.g., Eu(hfc)₃) further validate enantiomeric excess.

What challenges arise in cross-coupling reactions involving 1-(Benzofuran-2-yl)ethanethiol, and how can they be mitigated?

Advanced Research Question

The thiol group can poison transition-metal catalysts (e.g., Pd, Cu). Strategies include:

- Protection-deprotection : Use tert-butylthio groups, removed later with TFA.

- Alternative catalysts : Ni(0) or Pd/C with ligands resistant to sulfur poisoning (e.g., XPhos) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions.

What are the key differences in reactivity between 1-(Benzofuran-2-yl)ethanethiol and structurally similar thiols (e.g., 2-thienylethanethiol)?

Advanced Research Question

Benzofuran’s electron-rich aromatic system increases nucleophilicity compared to thiophene derivatives. For instance, 2-thienylethanethiol exhibits lower oxidation potential (cyclic voltammetry: Epa ~0.35 V vs. Ag/AgCl) due to sulfur’s electron-withdrawing effects . Benzofuran-thiols also show stronger hydrogen-bonding capacity, influencing their coordination in metal-organic frameworks.

How does the electronic structure of 1-(Benzofuran-2-yl)ethanethiol influence its spectroscopic and electrochemical properties?

Advanced Research Question

DFT calculations (B3LYP/6-311+G(d,p)) predict HOMO localization on the benzofuran ring and LUMO on the thiol group, correlating with UV-Vis absorption maxima ~270 nm (π→π*) and redox activity at −0.8 V (thiol oxidation) . Electrochemical impedance spectroscopy (EIS) further reveals charge-transfer resistance variations in self-assembled monolayers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.